8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Overview
Description
8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a coumarin core, an imidazo[1,2-a]pyridine moiety, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
Scientific Research Applications
8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multistep organic reactions. One common approach is the condensation of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with 3-(imidazo[1,2-a]pyridin-2-yl)aniline under appropriate conditions to form the desired carboxamide . The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the coumarin core can be reduced to form dihydrocoumarin derivatives.
Substitution: The imidazo[1,2-a]pyridine moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the carbonyl group can produce dihydrocoumarin derivatives .
Mechanism of Action
The mechanism of action of 8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as caspase-3, a key enzyme in the apoptosis pathway . By activating caspase-3, the compound induces programmed cell death in cancer cells. Additionally, it may inhibit other enzymes and signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine moiety and exhibit similar biological activities, such as anticancer and anti-inflammatory properties.
Coumarin derivatives: Compounds with a coumarin core are known for their diverse biological activities, including anticoagulant and antimicrobial properties.
Uniqueness
8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of the coumarin and imidazo[1,2-a]pyridine moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H15N3O4 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
8-hydroxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H15N3O4/c27-19-8-4-6-15-12-17(23(29)30-21(15)19)22(28)24-16-7-3-5-14(11-16)18-13-26-10-2-1-9-20(26)25-18/h1-13,27H,(H,24,28) |
InChI Key |
FCODPGUEFHCCIA-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)O)OC4=O |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)O)OC4=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CASP3 Activator 1541-B; CASP3-Activator 1541B; CASP3 Activator-1541B; CASP3 Activator 1541B |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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